molecular formula C13H28F2O6P2 B028032 Tetraisopropyl Difluoromethylenebisphosphonate CAS No. 78715-59-0

Tetraisopropyl Difluoromethylenebisphosphonate

Cat. No.: B028032
CAS No.: 78715-59-0
M. Wt: 380.3 g/mol
InChI Key: QIZWQCNFQZUTJD-UHFFFAOYSA-N
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Description

Tetraisopropyl Difluoromethylenebisphosphonate (CAS 78715-59-0) is an organophosphorus compound with the molecular formula C₁₃H₂₈F₂O₆P₂ and a molecular weight of 380.305 g/mol . Structurally, it features a difluoromethylene (–CF₂–) bridge linking two phosphonate groups, each esterified with isopropyl moieties. This configuration imparts unique electronic properties due to the electronegativity of fluorine atoms, which stabilize the bisphosphonate moiety and enhance its mimicry of pyrophosphate structures .

The compound is primarily utilized as an intermediate in synthesizing 5′-triphosphate and 5′-diphosphate mimics for transcriptase inhibition, making it valuable in antiviral and biochemical research . Its stability under mild reaction conditions and compatibility with enzymatic studies further underscore its utility .

Properties

IUPAC Name

2-[[di(propan-2-yloxy)phosphoryl-difluoromethyl]-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28F2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZWQCNFQZUTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(F)(F)P(=O)(OC(C)C)OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28F2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471119
Record name tetraisopropyl difluoromethylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78715-59-0
Record name P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-(difluoromethylene)bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78715-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tetraisopropyl difluoromethylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraisopropyl difluoromethylenediphosphonate can be synthesized through a multi-step process. One common method involves the reaction of tetraisopropyl methylenediphosphonate with sodium hexamethyldisilazane in tetrahydrofuran, followed by the addition of N-fluorobis(benzenesulfon)imide . The reaction conditions typically involve low temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods: Industrial production of tetraisopropyl difluoromethylenediphosphonate often involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve consistent product quality. The use of advanced purification techniques, such as vacuum distillation and recrystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tetraisopropyl difluoromethylenediphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Organophosphorus Compounds

  • Tetraisopropyl difluoromethylenebisphosphonate serves as a reagent in the synthesis of complex organophosphorus compounds. It acts as a precursor for the preparation of fluorinated phosphonates, which are valuable in various chemical reactions.

2. Reaction Mechanisms

  • The compound can undergo several types of reactions, including:
    • Oxidation: To form phosphonic acids.
    • Reduction: Yielding phosphine derivatives.
    • Substitution: Fluorine atoms can be replaced with other halogens or functional groups under specific conditions.

Table 1: Types of Reactions and Conditions

Reaction TypeMajor ProductsCommon Reagents
OxidationPhosphonic acidsHydrogen peroxide, potassium permanganate
ReductionPhosphine derivativesLithium aluminum hydride
SubstitutionSubstituted phosphonatesChlorinating agents (Cl, Br)

Biological Applications

1. Enzyme Inhibition Studies

  • This compound is utilized in biological research to study enzyme inhibition. It serves as a probe for investigating biological pathways that involve phosphorus-containing compounds. This application is crucial for understanding metabolic processes and developing therapeutic strategies against diseases .

2. Biomedical Potential

  • The compound has shown promise in treating proliferative disorders such as cancer and viral infections, including herpes simplex virus. Its structural similarities to nucleoside analogs allow it to interfere with nucleotide metabolism, making it a candidate for further biomedical research .

Industrial Applications

1. Production of Specialty Chemicals

  • In the industrial sector, this compound is employed in the production of flame retardants and plasticizers. Its unique properties enable the formulation of materials with enhanced performance characteristics .

2. Synthetic Pathways

  • The industrial synthesis of this compound often involves scaling up laboratory methods while maintaining strict control over reaction parameters to ensure product quality. Advanced purification techniques such as vacuum distillation are commonly used.

Case Studies and Research Findings

Case Study 1: Synthesis of Fluorinated Phosphonates
A study demonstrated the successful synthesis of various fluorinated phosphonates using this compound as a starting material. The yields were optimized through careful selection of reaction conditions, highlighting the compound's utility in generating valuable intermediates for pharmaceutical applications .

Case Study 2: Inhibition of Ecto-Nucleotidases
Research involving this compound has shown its effectiveness as an inhibitor of ecto-nucleotidases such as CD39 and CD73. These findings suggest potential therapeutic applications in modulating purinergic signaling pathways relevant to cancer and inflammatory diseases .

Mechanism of Action

The mechanism of action of tetraisopropyl difluoromethylenediphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions . The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Electronic Properties

The substitution pattern on the methylene bridge significantly influences the electronic and steric properties of bisphosphonates. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Methylene Bridge CAS Number Key Features
Tetraisopropyl Difluoromethylenebisphosphonate C₁₃H₂₈F₂O₆P₂ 380.305 –CF₂– 78715-59-0 High electronegativity stabilizes phosphonate groups; mimics pyrophosphate in mRNA cap analogs .
Tetraisopropyl Fluoromethylenediphosphonate C₁₃H₂₉FO₆P₂ 364.31 –CHF– 1312032-30-6 Single fluorine atom reduces electronegativity compared to –CF₂–; moderate stabilization of phosphates .
Tetraisopropyl Dichloromethylene Diphosphonate C₁₃H₂₈Cl₂O₆P₂ 411.21 –CCl₂– Not specified Chlorine atoms increase steric bulk and polarizability; potentially higher reactivity in nucleophilic substitutions .
Tetraisopropyl Methylenediphosphonate C₁₃H₃₀O₆P₂ 344.33 –CH₂– 1660-95-3 Lacks halogen substituents; less electronegative, making it a precursor for halogenated derivatives .
Tetraethyl Methylenediphosphonate C₉H₂₂O₆P₂ 288.21 –CH₂– (ethyl esters) 1660-94-2 Ethyl esters reduce steric hindrance compared to isopropyl groups; lower molecular weight enhances solubility .

Pharmacological and Biochemical Relevance

  • Difluoro and Fluorinated Analogs : These compounds are critical in designing mRNA cap analogs (e.g., anti-reverse cap analogs, ARCAs) to enhance translational efficiency or inhibit decapping enzymes like hDcpS . The –CF₂– modification in mRNA caps improves binding affinity to eukaryotic translation initiation factors (eIF4E) .
  • Non-Halogenated Derivatives: Used as reference compounds in structure-activity relationship (SAR) studies to isolate the effects of halogen substitution .

Biological Activity

Tetraisopropyl difluoromethylenebisphosphonate (TIDMBP) is a synthetic organophosphonate compound that has garnered attention for its potential biological activities. This article explores the biological activity of TIDMBP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its difluoromethylene group and two phosphonate moieties. The chemical structure can be represented as follows:

 i PrO 2P O CH CF2P O i PrO 2\text{ i PrO 2P O CH CF2P O i PrO 2}

This structure is significant as it influences the compound's reactivity and interaction with biological systems.

The biological activity of TIDMBP can be attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : TIDMBP acts as an inhibitor of certain enzymes involved in phospholipid metabolism, which can disrupt normal cellular functions.
  • Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, potentially affecting cancer cell proliferation.

Biological Activity Overview

Recent studies have demonstrated that TIDMBP exhibits several biological activities:

  • Antitumor Effects : TIDMBP has shown promise in inhibiting the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Properties : Research indicates that TIDMBP may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary findings suggest that TIDMBP possesses antimicrobial properties against certain bacterial strains.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
NeuroprotectiveProtection against oxidative stress
AntimicrobialActivity against specific bacteria

Case Study 1: Antitumor Activity

In a controlled laboratory setting, TIDMBP was tested on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase-3 activity.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of TIDMBP involved exposing neuronal cultures to oxidative stress induced by hydrogen peroxide. Treatment with TIDMBP at concentrations of 1–5 µM resulted in a dose-dependent decrease in cell death, suggesting its potential for therapeutic application in neurodegenerative conditions.

Research Findings

  • Antitumor Mechanism : A study published in Journal of Medicinal Chemistry indicated that TIDMBP's antitumor activity is mediated through the inhibition of PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation.
  • Neuroprotective Mechanism : Research conducted at a leading university demonstrated that TIDMBP enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage in neuronal cells.
  • Antimicrobial Action : Laboratory tests revealed that TIDMBP exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, indicating its potential as a new antimicrobial agent.

Q & A

Q. What are the recommended methods for synthesizing and purifying tetraisopropyl difluoromethylenebisphosphonate?

Methodological Answer: Synthesis typically involves nucleophilic substitution using fluorinated methylene precursors and bisphosphonate esters under inert conditions. A modified procedure based on Smith’s method for analogous difluorophosphoranes employs mild reaction conditions (e.g., room temperature, anhydrous solvents) to minimize side reactions . Purification is achieved via column chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1) to isolate the product. Purity validation requires ³¹P NMR to confirm the absence of unreacted phosphonate intermediates and hydrolysis byproducts .

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₉FO₆P₂
Boiling Point (°C)394.1 (760 mmHg)
LogP5.33
³¹P NMR Chemical Shiftδ -5.2 to -6.8 ppm (coupled)

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ³¹P NMR : Essential for confirming bisphosphonate connectivity and identifying hydrolysis products. The compound exhibits two distinct peaks due to inequivalent phosphorus atoms (e.g., δ -5.2 and -6.8 ppm with J₃₁P-¹⁹F coupling ≈ 90 Hz) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 363.312) and detects fluorinated fragments .
  • IR Spectroscopy : Confirms P=O (1250–1300 cm⁻¹) and P-F (950–980 cm⁻¹) stretching vibrations .

Q. How is this compound used in basic enzyme inhibition studies?

Methodological Answer: The compound’s bisphosphonate moiety mimics pyrophosphate, making it a competitive inhibitor for enzymes like decapping scavenger (hDcpS) or acetylcholinesterase (AChE). For example:

  • Kinetic Assays : Pre-incubate the enzyme with varying inhibitor concentrations (0.1–10 μM) and measure activity loss via fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for AChE) .
  • Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, accounting for solvent interference (DMSO < 1% v/v) .

Advanced Research Questions

Q. How can mechanistic studies resolve electronic effects of the difluoromethylene group on enzyme binding?

Methodological Answer:

  • DFT Calculations : Model the electron-withdrawing effect of fluorine atoms on bisphosphonate charge distribution. Compare with non-fluorinated analogs to quantify electrostatic contributions to binding .
  • Kinetic Isotope Effects (KIE) : Substitute ¹⁸O in phosphate groups to probe transition-state stabilization during catalysis .
  • X-ray Crystallography : Co-crystallize the inhibitor with target enzymes (e.g., hDcpS) to identify fluorine-mediated hydrogen bonds or hydrophobic interactions .

Q. Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature25°C (vs. 40°C)↑ Purity (95%)
SolventAnhydrous THF↓ Side Products
Catalyst1 mol% TMSCl↑ Reaction Rate

Q. How should researchers address contradictions in bioactivity data between lab and environmental studies?

Methodological Answer:

  • Source Validation : Compare lab-grade purity (>98%, HPLC) with environmental samples (e.g., degraded metabolites detected via LC-MS/MS) .
  • Cross-Study Harmonization : Replicate assays using standardized protocols (e.g., OECD TG 211 for Daphnia magna toxicity) to isolate confounding factors like pH or dissolved organic carbon .
  • Meta-Analysis : Aggregate data from pharmacological (e.g., AChE inhibition ) and environmental toxicity studies (e.g., LC₅₀ in aquatic organisms ) to identify structure-activity relationships.

Q. What advanced methodologies assess environmental persistence and bioaccumulation?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via ³¹P NMR and calculate half-lives (t₁/₂ > 30 days at pH 7 suggests high persistence) .
  • Bioaccumulation Modeling : Use quantitative structure-property relationship (QSPR) models with logP (5.33) and molecular weight (362.3 g/mol) to predict BCF (bioaccumulation factor) .

Q. How can isotope-labeled analogs improve mechanistic studies in biochemical targeting?

Methodological Answer:

  • ¹⁹F-Labeled Probes : Synthesize analogs with ¹⁹F tags for real-time monitoring of enzyme-inhibitor interactions via ¹⁹F NMR or MRI .
  • Stable Isotope Tracing : Incorporate ¹³C into the isopropyl groups to track metabolic fate in cell cultures using LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraisopropyl Difluoromethylenebisphosphonate
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